molecular formula C7H2BrN3S B1382305 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile CAS No. 1331742-86-9

7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile

Cat. No.: B1382305
CAS No.: 1331742-86-9
M. Wt: 240.08 g/mol
InChI Key: ORLZWSSVSNUQAZ-UHFFFAOYSA-N
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Description

7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile is a chemical compound with the molecular formula C7H2BrN3S It is a derivative of benzothiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile typically involves the bromination of 2,1,3-benzothiadiazole-4-carbonitrile. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of bromine and other reagents to meet industrial safety and environmental standards.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, in solvents such as toluene or ethanol, are typically employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include 2,1,3-benzothiadiazole derivatives with various functional groups.

    Coupling Products: These reactions yield biaryl compounds or other complex organic molecules.

Scientific Research Applications

7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile has several applications in scientific research:

    Organic Electronics: It is used as a building block for the synthesis of light-emitting diodes (LEDs) and organic photovoltaic cells due to its electron-accepting properties.

    Materials Science: The compound is employed in the development of conducting polymers and other advanced materials.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile largely depends on its application. In organic electronics, its electron-accepting properties facilitate charge transfer processes, which are crucial for the function of devices like LEDs and solar cells. The molecular targets and pathways involved include interactions with other organic molecules and polymers to form conductive networks.

Comparison with Similar Compounds

    7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: This compound is similar in structure but contains an aldehyde group instead of a nitrile group.

    4,7-Dibromo-2,1,3-benzothiadiazole: This compound has two bromine atoms and is used in similar applications in organic electronics.

Uniqueness: 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile is unique due to its specific functional group (nitrile), which imparts distinct reactivity and electronic properties compared to its analogs. This makes it particularly useful in certain synthetic applications and materials science research.

Properties

IUPAC Name

4-bromo-2,1,3-benzothiadiazole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrN3S/c8-5-2-1-4(3-9)6-7(5)11-12-10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLZWSSVSNUQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331742-86-9
Record name 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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